

Technical Safety & Handling Guide: 5-Chloro-1-methyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 5-chloro-1-methyl-1H-pyrazol-4-amine

CAS No.: 406189-04-6

Cat. No.: B3182292

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Executive Summary & Scientific Context

In the landscape of modern medicinal chemistry, **5-chloro-1-methyl-1H-pyrazol-4-amine** serves as a "privileged scaffold." Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic C4-amine and the electrophilic C5-chloride. This dual nature makes it an indispensable building block for synthesizing fused heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are frequent motifs in kinase inhibitors and agrochemicals.

However, this reactivity profile necessitates a rigorous understanding of its safety data. The presence of the halogenated ring system combined with a primary amine creates specific toxicological and stability concerns that generic SDS templates often overlook. This guide synthesizes standard GHS compliance with practical, bench-level insights for safe manipulation in drug discovery workflows.

Compound Identification & Physicochemical Profile

Accurate identification is the first line of defense in chemical safety. The following data establishes the "fingerprint" of the material.

Property	Specification	Senior Scientist Note
CAS Number	406189-04-6	Verify against CoA; isomers (e.g., 3-amine) have vastly different reactivity.
IUPAC Name	5-chloro-1-methylpyrazol-4-amine	Often abbreviated in lab notebooks as "Cl-Me-Py-NH ₂ ".
Molecular Weight	131.56 g/mol	Crucial for stoichiometry; often used in excess during cyclizations.
Appearance	Solid (Off-white to pale yellow)	Darkening indicates oxidation of the amine; repurify if brown.
Solubility	DMSO, Methanol, DCM	Poor water solubility. Avoid aqueous workups without pH adjustment.
Acidity (pKa)	~3.5 - 4.0 (Conjugate acid)	Weak base. Can be extracted into organic phase from basic aqueous solution.

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant and Acute Toxin (Oral).

GHS Classification & H-Statements

- Signal Word:WARNING
- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1][2][3]

- H319: Causes serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1][4]

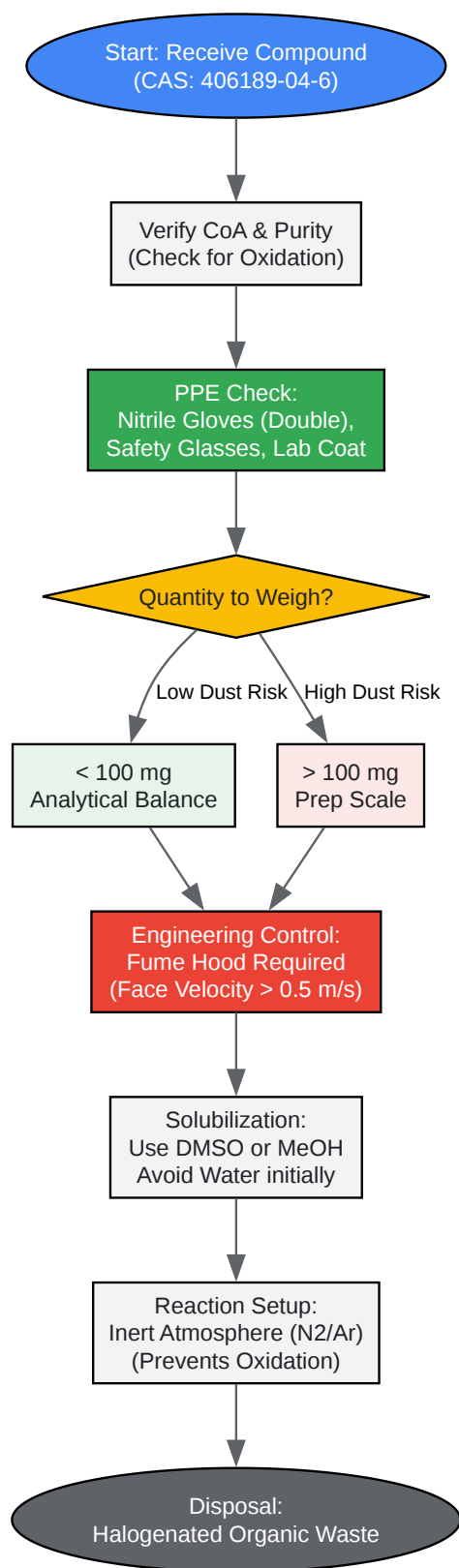
Mechanistic Toxicology (The "Why")

- Respiratory Irritation (H335): The primary amine functionality () is basic and can react with mucosal membranes in the respiratory tract. The chlorinated ring increases lipophilicity, potentially enhancing absorption through lung tissue.
- Skin/Eye Irritation (H315/H319): As a halogenated aromatic amine, the compound can act as a hapten, potentially causing sensitization upon repeated exposure, though it is primarily a direct irritant.
- Reactivity Hazards: The C5-chloride is susceptible to nucleophilic aromatic substitution (). Accidental contact with strong nucleophiles (e.g., thiols in skin proteins) can lead to covalent modification of biological tissues.

Operational Protocols: Handling & Storage

Safe handling requires a self-validating workflow. The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE.

Workflow Logic: Safe Handling Decision Tree



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Figure 1: Operational workflow for handling **5-chloro-1-methyl-1H-pyrazol-4-amine**, prioritizing engineering controls to mitigate inhalation risks.

Storage & Stability

- Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow oxidation of the amine.
- Atmosphere: Store under Inert Gas (Argon/Nitrogen). The electron-rich amino group makes the ring susceptible to oxidative degradation over months.
- Incompatibilities:
 - Acid Chlorides/Anhydrides: Will react violently to form amides.
 - Strong Oxidizers: Risk of fire or evolution of toxic nitrogen oxides ().

Synthesis & Application Context

Understanding how this chemical is used helps predict hazards during experimentation. It is primarily used as an intermediate.

Key Reaction: Pyrazolo-Pyridine Formation

In drug discovery, this amine is often reacted with

-keto esters or

-unsaturated ketones.

- Hazard Insight: These reactions often require elevated temperatures () or Lewis acids. The volatility of the amine increases at these temperatures. Always use a reflux condenser and a scrubber if generating HCl gas.

Decomposition Products

In the event of a thermal runaway or fire, the compound decomposes into:

- Hydrogen Chloride (HCl): Corrosive gas.
- Nitrogen Oxides (NO_x): Pulmonary irritants.
- Carbon Monoxide (CO): Asphyxiant.

Emergency Response Protocols

First Aid Measures

- Eye Contact: Immediately flush with water for 15 minutes.^{[2][4][5]} The chlorinated amine is lipophilic; simple rinsing may not remove all residue immediately. Consult an ophthalmologist.
- Skin Contact: Wash with soap and water (not alcohol). Alcohol can increase skin permeability, driving the toxin deeper into the dermis.
- Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration pneumonia from the irritant nature of the compound.

Spill Management

- Evacuate: Clear the immediate area.
- PPE: Don a half-mask respirator (P95/P100) if powder is dispersed.
- Neutralization: There is no specific neutralizer. Adsorb onto vermiculite or sand.
- Cleaning: Wipe surfaces with a dilute detergent solution. Do not use bleach (hypochlorite), as it can react with the amine to form unstable N-chloroamines.

References

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